molecular formula C13H16FNO2 B13557753 Ethyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate

Ethyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B13557753
M. Wt: 237.27 g/mol
InChI Key: DOMNZAIFOUDPJR-UHFFFAOYSA-N
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Description

Ethyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative characterized by a pyrrolidine ring substituted at the 3-position with a carboxylate ester group and at the 4-position with a 3-fluorophenyl moiety. The compound’s structure combines the conformational flexibility of the pyrrolidine ring with the electronic effects of the fluorine atom on the aromatic ring, making it a valuable intermediate in medicinal chemistry. For instance, fluorinated pyrrolidine derivatives are frequently explored as bioactive molecules due to their enhanced metabolic stability and binding affinity . Its structural features align with intermediates used in pharmaceuticals, such as AZD1152, a kinase inhibitor precursor .

Properties

IUPAC Name

ethyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-2-17-13(16)12-8-15-7-11(12)9-4-3-5-10(14)6-9/h3-6,11-12,15H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMNZAIFOUDPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the pyrrolidine ring followed by the introduction of the 3-fluorophenyl substituent and the ethyl carboxylate group. Key methodologies include:

Iodine/Potassium Carbonate-Catalyzed One-Pot Cycloaddition

A highly efficient method for synthesizing multisubstituted pyrrolidine-2-carboxylates, including derivatives with fluorophenyl groups, involves a one-pot cycloaddition of an aryl aldehyde, an amino acid ester, and a chalcone in the presence of potassium carbonate and iodine catalyst in tetrahydrofuran (THF) solvent.

  • Reaction conditions: 80 °C for 7 hours.
  • Catalysts: Iodine (0.2–0.8 equivalents) and potassium carbonate (1.5 equivalents).
  • Yields: Up to 93% for similar pyrrolidine carboxylates.
  • Purification: Flash chromatography on silica gel.

This method allows the direct formation of the pyrrolidine ring with the carboxylate ester and aryl substituents in one step, providing a streamlined approach to this compound analogs.

Grignard Reagent-Mediated Arylation

The introduction of the 3-fluorophenyl group onto the pyrrolidine ring can be achieved via Grignard reagents, which are organomagnesium compounds used to form carbon-carbon bonds.

  • Procedure: A Grignard reagent derived from 3-fluorobromobenzene is reacted with a suitable pyrrolidine precursor under an inert atmosphere to avoid moisture interference.
  • Purification: High-performance liquid chromatography (HPLC) is used to isolate and purify the final product.
  • Notes: This method is typical for synthesizing 3-ethyl-4-(3-fluorophenyl)pyrrolidine but can be adapted for the carboxylate derivative by modifying the starting materials.

Multi-Step Synthesis via Pyrrolidine Intermediates

An alternative approach involves multi-step synthesis starting from protected pyrrolidine intermediates:

This route allows for stereochemical control and functional group tolerance but is more labor-intensive.

Comparative Summary of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Iodine/K2CO3-catalyzed one-pot cycloaddition Aryl aldehyde, amino acid ester, chalcone, I2, K2CO3 THF, 80 °C, 7 h Up to 93 One-pot, high yield, mild conditions Requires chalcone precursor
Grignard reagent arylation 3-Fluorobromobenzene Grignard reagent, pyrrolidine precursor Inert atmosphere, anhydrous Moderate Direct arylation, well-established method Moisture sensitive, multi-step
Multi-step synthesis via protected intermediates Protected pyrrolidine, fluorophenyl reagents, esterification agents Multiple steps, varied Variable Stereochemical control, functional group tolerance Time-consuming, complex

Research Findings and Analytical Data

  • Purity and characterization: Products are typically characterized by nuclear magnetic resonance (NMR) spectroscopy, including ^1H and ^13C NMR, confirming the presence of the pyrrolidine ring, fluorophenyl group, and ethyl ester signals.
  • Chromatographic purification: High-performance liquid chromatography (HPLC) or flash chromatography on silica gel is standard for purification.
  • Yields: The iodine-catalyzed one-pot method achieves yields up to 93%, indicating high efficiency and scalability.
  • Stereochemistry: Depending on the method, cis/trans isomers may form, which can be separated by HPLC or chromatography.

Chemical Reactions Analysis

Ethyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Effects on Yield and Molecular Weight

Compound Substituent Yield (%) Molecular Weight (g/mol)
This compound* 3-fluorophenyl N/A ~253–275†
10a () 3-fluorophenyl-ureido 87.7 498.2
10b () 3,5-dichlorophenyl 88.3 548.2
10c () 3-chloro-4-fluorophenyl 90.4 532.2

*Estimated based on analogs; †Calculated from .

Heterocyclic Core Modifications

Replacing the pyrrolidine ring with other heterocycles alters conformational dynamics and electronic profiles:

  • Pyridine Derivatives : Ethyl 4-(4-fluorophenyl)-2-morpholinyl-6-phenyl-3-pyridinecarboxylate () introduces a rigid pyridine core, reducing flexibility but enhancing π-π stacking interactions.
  • Isoxazole/Thiophene Derivatives : Ethyl 5-(trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylate () replaces pyrrolidine with an isoxazole ring, increasing electrophilicity and metabolic resistance due to the trifluoromethyl group.

Table 2: Heterocyclic Core Comparisons

Compound Core Structure Key Features
Target compound Pyrrolidine Flexible, basic nitrogen
Ethyl 3-chloro-4-(trifluoromethyl)pyridine-2-carboxylate () Pyridine Aromatic, planar, electron-deficient
Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate () Isoxazole High electronegativity, stability

Ester Group Variations

The ethyl ester group in the target compound contrasts with methyl esters (e.g., methyl (3R)-pyrrolidine-3-carboxylate hydrochloride in ). Ethyl esters generally exhibit slower hydrolysis rates in vivo compared to methyl esters, prolonging half-life .

Fluorine Substitution Patterns

Fluorine placement drastically impacts properties:

  • Pyrrolidine Fluorination : Ethyl 4,4-difluoropyrrolidine-3-carboxylate HCl () introduces fluorine directly on the pyrrolidine ring, increasing electronegativity and altering ring puckering (see Cremer-Pople parameters in ).
  • Aromatic Fluorination : The 3-fluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to polyhalogenated analogs (e.g., 3-chloro-4-fluorophenyl in 10c) .

Research Findings and Implications

  • Substituent Position : 3-Fluorophenyl derivatives balance electronic effects and steric bulk, making them versatile intermediates for kinase inhibitors .
  • Heterocyclic Rigidity : Pyridine and isoxazole cores improve target affinity but may reduce solubility, necessitating formulation optimizations .
  • Fluorination Strategy : Direct pyrrolidine fluorination () enhances metabolic stability, while aromatic fluorination fine-tunes electronic properties .

Biological Activity

Ethyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.

The biological activity of this compound primarily involves its interaction with various molecular targets, particularly enzymes and receptors. The compound has been shown to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play crucial roles in lipid metabolism and inflammation regulation.

Target Interactions

  • Enzyme Inhibition : this compound acts as an enzyme inhibitor, affecting pathways involved in disease processes such as cancer and metabolic disorders.
  • Receptor Binding : The compound binds to specific receptor sites, leading to conformational changes that activate or inhibit signaling pathways.

The compound exhibits several biochemical properties that contribute to its biological activity:

  • Antimicrobial Activity : Studies have indicated that derivatives of pyrrolidine compounds, including this compound, demonstrate significant antibacterial and antifungal properties. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
  • Cellular Effects : this compound influences various cellular processes, including cell signaling pathways related to inflammation and metabolism. Its stability under laboratory conditions allows for prolonged study without significant degradation.

Research Findings

Recent studies have focused on the synthesis, characterization, and biological evaluation of this compound. Below are some key findings:

StudyFindings
Demonstrated enzyme modulation via PPAR binding.
Exhibited strong antibacterial activity against multiple pathogens.
Investigated as a potential therapeutic agent for cancer treatment through receptor interactions.

Case Studies

  • Antibacterial Efficacy : In vitro studies reported that this compound showed potent activity against S. aureus, with complete bacterial death observed within 8 hours at certain concentrations .
  • Cancer Research : Computational docking studies suggested that modifications to the structure of this compound could enhance its binding affinity to cancer-related targets, indicating its potential as a drug candidate in oncology.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics comparable to known pharmaceutical agents. Its physicochemical properties allow for optimal drug-like behavior, making it a suitable candidate for further development in therapeutic applications.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Ethyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step processes, including cyclocondensation or coupling reactions. For example:
  • Step 1 : Formation of the pyrrolidine ring via cyclization under reflux conditions (e.g., using ethanol as a solvent at 80–100°C for 6–12 hours) .
  • Step 2 : Fluorophenyl group introduction via Suzuki-Miyaura coupling or nucleophilic substitution, requiring palladium catalysts and controlled inert atmospheres .
  • Key Parameters : Temperature, solvent polarity (e.g., dichloromethane vs. DMF), and stoichiometry of fluorophenyl precursors significantly affect yields (typically 60–85%) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR confirm regiochemistry of the pyrrolidine ring and fluorophenyl substitution. Anisotropic effects from the fluorine atom may complicate splitting patterns .
  • LC-MS/MS : Validates molecular weight (calc. 267.28 g/mol) and detects impurities. Electrospray ionization (ESI+) in positive mode is preferred for carboxylate derivatives .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve synthetic by-products (e.g., unreacted fluorophenyl intermediates) .

Q. How can purification challenges (e.g., diastereomer separation) be addressed?

  • Methodological Answer :
  • Chiral Chromatography : Use of amylose- or cellulose-based columns for enantiomer resolution .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) exploit solubility differences, yielding >95% purity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve conformational ambiguities in the pyrrolidine ring?

  • Methodological Answer :
  • Cremer-Pople Parameters : Quantify ring puckering amplitude (qq) and phase angle (ϕ\phi) from crystallographic data. For pyrrolidine derivatives, qq ranges 0.3–0.5 Å, with envelope or twist conformations .
  • DFT Optimization : B3LYP/6-31G(d) calculations predict energetically favored conformers. Compare with experimental X-ray data to validate models .

Q. What strategies refine crystallographic data discrepancies for this compound?

  • Methodological Answer :
  • SHELX Suite : Use SHELXL for small-molecule refinement. Anisotropic displacement parameters (ADPs) for fluorine atoms require careful handling due to high electron density .
  • WinGX Integration : Combine SHELX-refined structures with WinGX’s ORTEP visualization to analyze thermal ellipsoids and hydrogen-bonding networks .

Q. How do synthetic by-products inform reaction mechanism hypotheses?

  • Methodological Answer :
  • By-Product Analysis : Isolate intermediates (e.g., uncyclized amines) via flash chromatography. MS/MS fragmentation patterns identify branching pathways .
  • Kinetic Studies : Monitor reaction progress using in-situ IR spectroscopy (e.g., carbonyl stretch at ~1700 cm1^{-1}) to detect rate-limiting steps .

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Methodological Answer :
  • Fluorine Scanning : Replace 3-fluorophenyl with 4-fluoro or difluoromethyl groups to assess potency changes in kinase inhibition assays .
  • Pharmacophore Modeling : Overlay docking poses (e.g., AutoDock Vina) with target proteins (e.g., PDE4B) to identify critical hydrogen-bonding motifs .

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